Di-n-octyl sebacate

Description

Properties

IUPAC Name |

dioctyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-15-19-23-29-25(27)21-17-13-11-12-14-18-22-26(28)30-24-20-16-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMDHDXOBDPUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047537 | |

| Record name | Dioctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-87-3 | |

| Record name | Dioctyl decanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl decanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-n-octyl sebacate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL DECANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG4EO6A0O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of Di-n-octyl sebacate

An In-Depth Technical Guide to the Physicochemical Properties of Di-n-octyl Sebacate

Introduction

This compound (DOS), the diester of sebacic acid and n-octanol, is a versatile organic compound with the chemical formula C26H50O4.[1][2] It presents as a colorless to light yellow, oily liquid and is utilized across various industries, notably as a plasticizer, lubricant, and in the formulation of drug delivery systems.[3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for formulation design, performance optimization, and ensuring product stability and safety.

This guide provides a detailed exploration of the core physicochemical properties of this compound, offering both established data and the methodologies for their empirical validation. The insights herein are curated to support the scientific community in leveraging the unique characteristics of this ester in advanced applications.

Molecular Structure and Core Identifiers

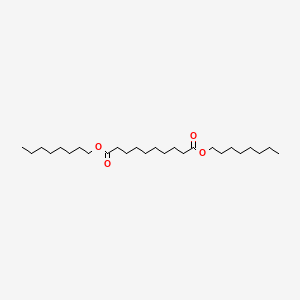

The molecular structure of this compound is fundamental to its physical and chemical behaviors. It consists of a central ten-carbon dicarboxylic acid backbone (sebacic acid) esterified at both ends with n-octanol. This structure imparts a significant non-polar character to the molecule, influencing its solubility and interaction with other substances.

Caption: Workflow for Viscosity Measurement.

Methodology:

-

Setup and Calibration:

-

Ensure the rotational viscometer is level and calibrated according to the manufacturer's instructions.

-

Select a spindle and rotational speed appropriate for the expected viscosity range of this compound.

-

-

Sample Preparation:

-

Place a sufficient volume of this compound in a suitable container.

-

Bring the sample to the desired measurement temperature (e.g., 25°C) using a water bath.

-

-

Measurement:

-

Immerse the selected spindle into the sample up to the designated immersion mark.

-

Allow the spindle to rotate at the set speed until a stable torque reading is achieved.

-

Record the viscosity value displayed by the instrument.

-

-

Validation:

-

Repeat the measurement at least three times to ensure consistency.

-

Periodically verify the instrument's performance using a certified viscosity standard.

-

Solubility

Scientific Relevance: Solubility is a crucial property in drug formulation, determining the ability to create homogeneous solutions. As a non-polar ester, this compound is generally insoluble in water but soluble in many organic solvents. [3][4]This makes it a suitable vehicle for lipophilic (fat-soluble) active pharmaceutical ingredients (APIs). Understanding its solubility profile is key to its use as a solvent, co-solvent, or oil phase in emulsions.

Authoritative Insights: this compound is soluble in hydrocarbons, alcohols, ketones, and other esters, but it is insoluble in water. [3][4]Its high LogP value further confirms its lipophilic nature. [6][7]

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

Principle: An excess amount of the solute (this compound) is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Caption: Workflow for Solubility Determination.

Methodology:

-

Preparation:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.

-

-

Equilibration:

-

Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

After agitation, allow the flask to stand undisturbed for several hours to permit the settling of undissolved this compound.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE) to remove any suspended microparticles.

-

Determine the concentration of this compound in the filtered sample using a suitable analytical technique, such as Gas Chromatography (GC) with a calibrated standard curve.

-

Thermal Properties

Scientific Relevance: Thermal properties such as melting point, boiling point, and flash point are critical for defining the safe handling, storage, and processing conditions of a substance. In drug development, these properties are important for manufacturing processes that involve heating, such as melt extrusion or the preparation of sterile formulations.

Authoritative Insights:

-

Melting Point: With a very low melting point around -48°C to -55°C, this compound remains liquid under a wide range of storage and application conditions. [1][5][6]* Boiling Point: The high boiling point of approximately 377°C at atmospheric pressure indicates low volatility, which is advantageous in applications requiring long-term stability and minimal evaporative loss. [3]* Flash Point: A high flash point (around 210°C) signifies that this compound is not highly flammable and can be handled with a relatively low risk of fire under normal laboratory and manufacturing conditions. [3][8]

Safety and Toxicology

Scientific Relevance: The safety profile of any substance used in pharmaceutical formulations is of utmost importance. A comprehensive understanding of its toxicological properties is required for regulatory approval and to ensure patient safety.

Authoritative Insights: this compound is generally considered to have low toxicity. [3]It does not meet the criteria for classification as an acutely toxic substance according to Regulation (EC) No 1272/2008. [9][7]Studies have shown no skin or eye irritation. Furthermore, it is not classified as a mutagen, carcinogen, or reproductive toxicant. The substance is also readily biodegradable, which is favorable from an environmental perspective. [10] Table 3: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 | > 4,700 mg/kg | Rat | Oral | |

| Skin Irritation | No irritation | Rabbit | Dermal | |

| Eye Irritation | No irritation | Rabbit | Ocular |

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a valuable component in research, materials science, and particularly in drug development. Its lipophilicity, low viscosity, high thermal stability, and favorable safety profile enable its use as an effective plasticizer, solvent, and emollient. The experimental protocols detailed in this guide provide a framework for the empirical validation of these properties, empowering scientists to confidently incorporate this compound into their formulations and innovations.

References

-

Wikipedia. Dioctyl sebacate. [Link]

-

ChemBK. Dioctyl sebacate. [Link]

-

Ottokemi. Dioctyl sebacate, ≥95% 122-62-3 India. [Link]

-

TRIGON Chemie. Dioctyl sebacate. [Link]

-

East Harbour Group. Technical Specification DIOCTYL SEBACATE. [Link]

-

Indo-nippon Chemicals Co., Ltd. Di Octyl Sebacate (DOS). [Link]

-

Carl ROTH. Safety Data Sheet: Dioctyl sebacate. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Dioctyl sebacate. [Link]

-

MDPI. A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. [Link]

-

WSD Chemical. Dioctyl sebacate/DOS Features and Applications. [Link]

-

Acme-Hardesty. DIOCTYL SEBACATE. [Link]

-

PubChem - NIH. Dioctyl decanedioate | C26H50O4 | CID 75516. [Link]

-

Chemsrc. Dioctyl sebacate | CAS#:2432-87-3. [Link]

-

Carl ROTH. Safety Data Sheet: Dioctyl sebacate. [Link]

-

Chemsrc. Dioctyl sebacate | CAS#:27214-90-0. [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

-

The Good Scents Company. (±)-dioctyl sebacate, 122-62-3. [Link]

-

University of California, Irvine. Esters. An Introduction. [Link]

-

Baoran Chemical. China Dioctyl sebacate Manufacturer and Supplier. [Link]

-

MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

ResearchGate. Physicochemical properties of esters. [Link]

-

PubChem - NIH. Diisooctyl Sebacate | C26H50O4 | CID 117949. [Link]

-

NIST WebBook. Dioctyl sebacate. [Link]

Sources

- 1. Dioctyl sebacate - Wikipedia [en.wikipedia.org]

- 2. Dioctyl sebacate [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]

- 6. Dioctyl sebacate | CAS#:2432-87-3 | Chemsrc [chemsrc.com]

- 7. carlroth.com [carlroth.com]

- 8. parchem.com [parchem.com]

- 9. chemos.de [chemos.de]

- 10. carlroth.com [carlroth.com]

Di-n-octyl Sebacate: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the chemical identity, synthesis, properties, and applications of Di-n-octyl Sebacate, with a focus on its relevance in research and pharmaceutical development.

Introduction

This compound is a versatile organic compound valued for its properties as a plasticizer and lubricant. As a diester of sebacic acid and n-octanol, it belongs to the class of sebacate esters. Its excellent low-temperature flexibility, high thermal stability, and low volatility make it a compound of significant interest in various industrial and scientific fields. For researchers, scientists, and drug development professionals, an understanding of its chemical and physical characteristics, synthesis, and biocompatibility is crucial for its potential application in advanced materials and formulations. This guide provides a detailed technical overview of this compound, distinguishing it from its branched-chain isomer, di(2-ethylhexyl) sebacate, and exploring its scientific and pharmaceutical relevance.

Chemical Identification: CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 2432-87-3 to this compound.[1][2] It is crucial to distinguish this from the CAS number for its branched isomer, di(2-ethylhexyl) sebacate (DEHS), which is 122-62-3. While the two are sometimes referred to interchangeably in commercial literature, their molecular structures and toxicological profiles differ.

For clarity and comprehensive database searching, a list of synonyms for this compound is provided below.

| Synonym | Source |

| Dioctyl decanedioate | [1][3] |

| Decanedioic acid, dioctyl ester | [1][3] |

| Sebacic acid, dioctyl ester | [3] |

| Di-n-octyl decanedioate | [3] |

| SEBACIC ACID DI-N-OCTYL ESTER | BOC Sciences |

| Dioctyl-1,10-decanedioate | BOC Sciences |

| decanedioicaciddioctylester | BOC Sciences |

| Witamol 500 | [3] |

Physicochemical Properties

This compound is a colorless to light yellow, oily liquid.[4] Its key physical and chemical properties are summarized in the table below. These properties are fundamental to its function as a plasticizer and lubricant, particularly its low-temperature performance and high thermal stability.

| Property | Value | Reference |

| Molecular Formula | C26H50O4 | [1] |

| Molecular Weight | 426.67 g/mol | |

| Density | 0.910 - 0.917 g/cm³ at 20°C | |

| Melting Point | -48 °C | [5] |

| Boiling Point | 256 °C at 0.7 kPa | [5] |

| Flash Point | >210 °C | |

| Water Solubility | Insoluble | |

| Refractive Index | ~1.450 | |

| Viscosity | 25-27 cP at 27°C | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of sebacic acid with n-octanol. This reaction can be catalyzed by various acids or enzymes.

Chemical Synthesis

A common industrial method involves the direct esterification of sebacic acid and 2-ethylhexanol (to produce the related di(2-ethylhexyl) sebacate, but the principle is the same for this compound using n-octanol) at elevated temperatures (210-225 °C) in the presence of a titanate catalyst.[4] The process typically involves the removal of water as a byproduct to drive the reaction to completion. Subsequent steps include neutralization of the catalyst, removal of excess alcohol, and purification through distillation and filtration to yield a high-purity product.[4]

Experimental Protocol: Chemical Synthesis

-

Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a reflux condenser with a water separator, charge sebacic acid and a molar excess of n-octanol.

-

Catalyst Addition: Heat the mixture to 150-165 °C and add a titanate ester catalyst.[4]

-

Esterification: Increase the temperature to 210-225 °C to initiate the esterification reaction, continuously removing the water formed.[4]

-

Monitoring: Monitor the reaction progress by measuring the acid number of the mixture. The reaction is considered complete when the acid number is ≤ 0.20 mg KOH/g.[4]

-

Workup: Cool the reaction mixture and neutralize the catalyst with an alkaline solution.

-

Purification: Remove the excess n-octanol by vacuum distillation. The crude product is then further purified by adsorption and filtration to obtain the final high-purity this compound.

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a more environmentally friendly alternative to chemical synthesis, proceeding under milder reaction conditions. Immobilized lipases, such as Novozym 435, have been shown to be effective catalysts for the esterification of sebacic acid and 1-octanol.[7] This biocatalytic approach can achieve high conversion rates and produces a high-purity product.[7]

Caption: Enzymatic synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating this compound from any unreacted starting materials or byproducts and for confirming its molecular weight and fragmentation pattern.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic ester carbonyl (C=O) stretching vibrations.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the molecular structure of this compound by identifying the different types of protons and carbons and their connectivity.

Applications in Research and Drug Development

While this compound is widely used as a plasticizer in PVC and other polymers to impart low-temperature flexibility, its applications in the scientific and pharmaceutical fields are also noteworthy.

Plasticizer for Medical Devices

This compound can be used as a plasticizer in medical-grade polymers for applications such as tubing and films. Its low toxicity and high stability make it a suitable alternative to some phthalate-based plasticizers.

Pharmaceutical Excipient

As a pharmaceutical excipient, this compound can function as a solvent and emollient in topical formulations.[8] Its potential use in transdermal drug delivery systems is an area of active research, where it may act as a penetration enhancer.

Controlled Drug Release

The use of sebacate esters, such as dibutyl sebacate, in diffusion-controlled drug delivery systems has been investigated.[9] These plasticizers can modify the drug diffusivity within a polymer matrix, thereby controlling the release kinetics of the active pharmaceutical ingredient.[9] This suggests that this compound could also be a valuable component in designing controlled-release formulations.

Caption: Role of this compound in controlled drug delivery.

Safety and Toxicology

This compound is generally considered to have low toxicity. However, as with any chemical, a thorough understanding of its safety profile is essential. It is important to distinguish the toxicology of this compound from that of di(2-ethylhexyl) sebacate (DEHS), as the branched 2-ethylhexyl moiety in DEHS can be metabolized to 2-ethylhexanol, which is a peroxisome proliferator. This metabolic pathway is not present for the straight-chain this compound.

Studies on dibutyl sebacate (DBS), a related compound, have shown it to be of low acute toxicity and not cytotoxic in various cell lines.[5] Pancreatic lipase has been shown to hydrolyze DBS in vitro.[5] While specific biocompatibility data for this compound in pharmaceutical applications is limited in publicly available literature, its use in personal care products suggests a favorable safety profile for topical applications.[8]

Regulatory Status

The regulatory landscape for chemical substances is dynamic. For applications in medical devices and pharmaceuticals, materials must meet stringent safety and quality standards as defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[10][11] The use of any excipient in a pharmaceutical formulation requires thorough evaluation and documentation to support its safety and compatibility with the active ingredient and other components of the dosage form. While some phthalates have come under scrutiny for their potential health risks, non-phthalate plasticizers like this compound may offer a safer alternative.[12]

Conclusion

This compound is a well-characterized compound with a unique set of properties that make it valuable in a range of applications, from industrial plastics to potentially advanced pharmaceutical formulations. For the research and drug development community, its role as a non-phthalate plasticizer, its potential as a pharmaceutical excipient in topical and controlled-release systems, and its favorable safety profile warrant further investigation. A clear understanding of its chemical identity, synthesis, and properties is the foundation for innovative applications of this versatile diester.

References

- CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google P

- Dioctyl sebacate/DOS Features and Applications - WSD Chemical. (URL: not available)

-

Synthesis of Dioctyl Sebacate From Sbacaic Acid and 2-Ethylhexyl Alcochol. | PDF - Scribd. (URL: [Link])

-

CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Sebacate (DBS)”1 June 2019. (URL: [Link])

-

Dioctyl Sebacate Supplier | 122-62-3 | Your Reliable Distributor Riverland Trading. (URL: [Link])

-

Dioctyl decanedioate | C26H50O4 | CID 75516 - PubChem - NIH. (URL: [Link])

-

Dioctyl sebacate - the NIST WebBook. (URL: [Link])

-

Diffusion-controlled drug delivery systems: calculation of the required composition to achieve desired release profiles - PubMed. (URL: [Link])

-

Di Octyl Sebacate (DOS) - Indo-nippon Chemicals Co., Ltd. (URL: [Link])

-

This compound (C26H50O4) - PubChemLite. (URL: [Link])

-

Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products | FDA. (URL: [Link])

-

FDA Regulation of Medical Devices - Congress.gov. (URL: [Link])

-

Code of Federal Regulations (CFR) - FDA. (URL: [Link])

-

Biocompatibility testing of polymers: in vivo implantation studies - PubMed. (URL: [Link])

-

Chapter 3 FDA Regulation of Medical Devices* - Hogan Lovells. (URL: [Link])

-

Regulation and Standard Library | The FDA Group. (URL: [Link])

-

Dioctyl sebacate - the NIST WebBook. (URL: [Link])

Sources

- 1. Dioctyl sebacate [webbook.nist.gov]

- 2. Dioctyl sebacate [webbook.nist.gov]

- 3. Dioctyl decanedioate | C26H50O4 | CID 75516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 5. cpsc.gov [cpsc.gov]

- 6. Indo-nippon Chemicals Co., Ltd. [indo-nippon.com]

- 7. scribd.com [scribd.com]

- 8. Dioctyl Sebacate Supplier | 122-62-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 9. Diffusion-controlled drug delivery systems: calculation of the required composition to achieve desired release profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. congress.gov [congress.gov]

- 11. Code of Federal Regulations (CFR) | FDA [fda.gov]

- 12. fda.gov [fda.gov]

An In-depth Technical Guide to the Synthesis of Di-n-octyl Sebacate from Sebacic Acid

This guide provides a comprehensive overview of the synthesis of Di-n-octyl sebacate, a versatile ester with significant applications in the polymer and lubricant industries. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the chemical principles, reaction optimization, and detailed procedural workflows for the successful laboratory-scale synthesis of this compound.

Introduction: The Significance of this compound

This compound (DOS) is the diester formed from the reaction of sebacic acid, a ten-carbon dicarboxylic acid, with n-octanol.[1] It is a colorless, oily liquid known for its excellent properties as a plasticizer, particularly for providing low-temperature flexibility to polymers like polyvinyl chloride (PVC) and synthetic rubbers.[2][3][4] Unlike some traditional phthalate plasticizers, this compound is a non-phthalate alternative, which has garnered significant interest due to increasing environmental and health concerns associated with phthalates.[4] Its low volatility, high thermal stability, and good compatibility with a range of resins make it a valuable component in various formulations, including films, coatings, and medical devices.[2][5] Furthermore, its lubricating properties are leveraged in the formulation of specialty greases and synthetic lubricants for demanding applications.[4]

Key Properties of this compound:

| Property | Value |

| CAS Number | 2432-87-3[6] |

| Molecular Formula | C₂₆H₅₀O₄[7][8][9] |

| Molecular Weight | 426.68 g/mol [7] |

| Appearance | Colorless to light yellow oily liquid[6] |

| Boiling Point | 256 °C[3] |

| Melting Point | -55 °C[3] |

| Flash Point | ~215 °C[6] |

| Density | ~0.913 g/cm³ at 25 °C[6] |

The Chemistry of Synthesis: Fischer Esterification

The synthesis of this compound from sebacic acid and n-octanol is a classic example of Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.

The overall reaction is as follows:

HOOC-(CH₂)₈-COOH + 2 CH₃(CH₂)₇OH ⇌ CH₃(CH₂)₇OOC-(CH₂)₈-COO(CH₂)₇CH₃ + 2 H₂O (Sebacic Acid + n-Octanol ⇌ this compound + Water)

Reaction Mechanism

The Fischer esterification is a reversible process. To achieve a high yield of the desired diester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing the water as it is formed.

The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the sebacic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol (n-octanol) acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl group, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the monoester.

-

Repeat for the Second Carboxylic Acid Group: The process is repeated on the second carboxylic acid group of the sebacic acid to form the final product, this compound.

Below is a diagram illustrating the key steps in the formation of one ester linkage.

Caption: Fischer Esterification Mechanism Workflow.

Choice of Catalyst

The selection of a suitable catalyst is crucial for an efficient esterification process.

-

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid are effective but can be corrosive and lead to side reactions and colored byproducts, complicating purification.

-

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins, offer the advantage of easy separation from the reaction mixture. More advanced catalysts like nano-MoS₂/sericite have also been explored for their catalytic activity and potential to enhance the tribological properties of the final product.[1]

-

Organometallic Catalysts: Titanate esters, such as titanium isopropylate or tetrabutyl titanate, are widely used in industrial processes.[10] They offer high catalytic activity at elevated temperatures and produce lighter-colored products.[10] Stannous oxide is another effective non-solid acid catalyst that boasts high activity and an environmentally friendly profile.[11]

-

Enzymatic Catalysts: Lipases, such as Novozym 435, present a green alternative, operating under milder conditions (e.g., 40-100°C).[12][13] This approach minimizes side reactions and energy consumption. However, the reaction times can be longer, and the cost of the enzyme may be a consideration for large-scale production.[12]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed methodology for the synthesis of this compound using a titanate catalyst, a common and effective method for laboratory-scale production.

Materials and Equipment

-

Reactants:

-

Sebacic acid (99% purity)

-

n-Octanol (99% purity)

-

-

Catalyst:

-

Titanium (IV) isopropoxide (or similar titanate ester)

-

-

Neutralizing Agent:

-

Sodium hydroxide solution (e.g., 3-5% aqueous solution)

-

-

Adsorbent:

-

Activated carbon

-

-

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer or thermocouple

-

Dean-Stark apparatus with a condenser

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation setup

-

Filter funnel and filter paper

-

Synthesis Workflow

The synthesis process can be broken down into five main stages: esterification, dealcoholization, neutralization, purification, and final product isolation.

Caption: Overall Synthesis Workflow for this compound.

Detailed Procedure

-

Esterification Reaction:

-

Charge the four-neck flask with sebacic acid and n-octanol. A molar ratio of n-octanol to sebacic acid of 2.4:1 to 2.6:1 is recommended to drive the reaction forward.[10]

-

Assemble the apparatus with the mechanical stirrer, thermometer, and Dean-Stark trap connected to a condenser.

-

Begin stirring and heat the mixture to approximately 150-165°C.[10]

-

Once the temperature has stabilized, add the titanate catalyst. The catalyst loading is typically around 0.4% of the weight of the sebacic acid.[10]

-

Increase the temperature to 210-225°C to initiate the esterification reaction.[10] Water will begin to collect in the Dean-Stark trap as a byproduct.

-

Monitor the reaction progress by periodically taking samples and determining the acid number. The reaction is considered complete when the acid number is ≤ 0.20 mgKOH/g.[10] This typically takes 3-4 hours.[10]

-

-

De-alcoholization:

-

After the reaction is complete, cool the mixture slightly.

-

First, remove the bulk of the excess n-octanol by simple distillation at atmospheric pressure.

-

Subsequently, apply a vacuum to remove the remaining traces of n-octanol at an elevated temperature. This step is crucial for obtaining a high-purity product.

-

-

Neutralization:

-

Cool the crude ester to around 95-105°C.[10]

-

Slowly add a 3% aqueous sodium hydroxide solution while stirring to neutralize the acidic catalyst and any remaining unreacted sebacic acid.[10]

-

After stirring for 30-40 minutes, stop the agitation and allow the layers to separate in a separatory funnel.[10]

-

Drain the lower aqueous layer containing the neutralized catalyst and soaps.

-

-

Purification:

-

Wash the organic layer with hot deionized water to remove any residual salts.

-

Transfer the washed crude product to a clean flask and add a small amount of activated carbon (as a decolorizing agent).

-

Stir the mixture for 25-35 minutes to allow for adsorption of colored impurities.[10]

-

Filter the mixture while hot to remove the activated carbon.

-

-

Final Product Isolation:

-

For the highest purity, the final product can be subjected to vacuum distillation. This step removes any remaining high-boiling impurities.

-

The purified this compound is collected as a clear, colorless to pale yellow liquid.

-

Analysis and Characterization of this compound

To ensure the synthesized product meets the required quality standards, a series of analytical tests should be performed.

| Analytical Technique | Purpose | Typical Results |

| Acid Number Titration | To quantify residual acidity from unreacted sebacic acid or catalyst. | ≤ 0.07 mgKOH/g for high-purity product.[10] |

| Gas Chromatography (GC) | To determine the purity of the this compound and quantify any residual n-octanol or monoester. | Purity ≥ 99.5%.[10] |

| Color (APHA/Pt-Co) | To assess the visual quality and effectiveness of the purification process. | ≤ 20.[10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure by identifying characteristic functional groups. | Strong C=O stretch (ester) ~1735 cm⁻¹, C-O stretch ~1170 cm⁻¹. Absence of broad O-H stretch from carboxylic acid. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural elucidation of the molecule. | Confirms the presence of the octyl chains and the sebacate backbone. |

| Viscosity Measurement | To determine a key physical property for lubricant applications. | ~19.9 mPa·s at 20°C.[6] |

| Flash Point Measurement | To assess the thermal stability and safety of the product. | ≥ 215°C.[2][10] |

Troubleshooting and Process Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Slow Reaction Rate / Low Conversion | - Insufficient catalyst loading.- Inefficient water removal.- Reaction temperature too low. | - Increase catalyst concentration slightly.- Ensure the Dean-Stark trap is functioning correctly.- Increase reaction temperature within the recommended range. |

| High Acid Number in Final Product | - Incomplete reaction.- Insufficient neutralization. | - Extend reaction time until the target acid number is reached.- Ensure proper amount and concentration of NaOH solution is used during neutralization. |

| Dark Product Color | - Reaction temperature too high, causing side reactions.- Ineffective purification. | - Maintain the reaction temperature within the optimal range.- Ensure sufficient contact time with activated carbon and proper filtration. |

| Cloudy Product | - Presence of water.- Residual salts from neutralization. | - Ensure the product is thoroughly dried after washing.- Perform an additional hot water wash before the final drying/distillation step. |

Conclusion

The synthesis of this compound via Fischer esterification is a well-established and scalable process. By carefully selecting the catalyst and optimizing reaction conditions—particularly temperature control and water removal—a high yield of high-purity product can be achieved. The detailed protocol and analytical methods provided in this guide serve as a robust framework for researchers and professionals to successfully synthesize and characterize this compound for a variety of advanced applications. The shift towards non-phthalate plasticizers and high-performance lubricants continues to underscore the industrial relevance of this versatile diester.

References

- Vertex AI Search. (n.d.).

- ResearchGate. (n.d.).

-

WSD Chemical. (2025, February 19). Dioctyl sebacate/DOS Features and Applications. Retrieved January 6, 2026, from [Link]

-

Ingenta Connect. (2024, August 28). Tribological performance of this compound synthesized with carboxylated nano-MoS2/sericite as catalyst. Retrieved January 6, 2026, from [Link]

-

ChemBK. (2024, April 10). Dioctyl sebacate. Retrieved January 6, 2026, from [Link]

-

Scribd. (n.d.). Synthesis of Dioctyl Sebacate From Sebacic Acid and 2-Ethylhexyl Alcohol. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate.

- Google Patents. (n.d.). CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate.

-

openPR.com. (2025, May 2). Dioctyl sebacate Market Size, Production, Average Price. Retrieved January 6, 2026, from [Link]

-

Integratechem Co., Ltd. (n.d.). Dioctyl Sebacate (DOS) CAS 122-62-3 | Low-Temperature Plasticizer Supplier. Retrieved January 6, 2026, from [Link]

- ResearchGate. (n.d.).

-

Wikipedia. (n.d.). Dioctyl sebacate. Retrieved January 6, 2026, from [Link]

- ResearchGate. (n.d.). Esterification reaction of sebacic acid and 2-ethyl-1-hexanol to form D2EHS. Retrieved January 6, 2026.

-

OSTI.GOV. (n.d.). Critical Cleaning Agents for Di-2-ethylhexyl Sebacate. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). KR20130005367A - The method of preparing dioctyl sebacate for anticorrosive oil being used to steel plate for can of foods.

-

NIST WebBook. (n.d.). Dioctyl sebacate. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US6392074B1 - Method for preparing sebacic acid and octanol-2.

- Google Patents. (n.d.). US2182056A - Process for manufacturing sebacic acid.

-

NIST WebBook. (n.d.). Dioctyl sebacate. Retrieved January 6, 2026, from [Link]

-

PubChem - NIH. (n.d.). Dioctyl decanedioate | C26H50O4 | CID 75516. Retrieved January 6, 2026, from [Link]

-

The Good Scents Company. (n.d.). (±)-dioctyl sebacate, 122-62-3. Retrieved January 6, 2026, from [Link]

-

Indo-nippon Chemicals Co., Ltd. (n.d.). Di Octyl Sebacate (DOS). Retrieved January 6, 2026, from [Link]

-

Laboratorium Discounter. (n.d.). This compound >95.0%(GC) 25mL. Retrieved January 6, 2026, from [Link]

Sources

- 1. Tribological performance of this compound synthesized with ...: Ingenta Connect [ingentaconnect.com]

- 2. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]

- 3. Dioctyl Sebacate (DOS) Manufacturers China | CAS 122-62-3 | Integratechem [integratechem.com]

- 4. Indo-nippon Chemicals Co., Ltd. [indo-nippon.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. Dioctyl sebacate [webbook.nist.gov]

- 9. Dioctyl sebacate [webbook.nist.gov]

- 10. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 11. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

Di-n-octyl sebacate molecular weight and density

An In-Depth Technical Guide to the Physicochemical Properties of Di-n-octyl Sebacate

For professionals in research, scientific, and drug development fields, a precise understanding of the physicochemical properties of excipients and chemical reagents is paramount. This compound (DOS), a diester of sebacic acid and n-octanol, is a compound frequently utilized as a plasticizer, solvent, and lubricant. This guide provides a detailed examination of two of its core physical properties: molecular weight and density, grounded in authoritative data and practical experimental methodology.

Core Identification and Molecular Weight

This compound, identified by the CAS Number 2432-87-3 , is a key compound in various industrial and research applications.[1][2][3][4] Its fundamental physicochemical characteristics are derived directly from its molecular structure.

Molecular Formula and Structure

The empirical formula for this compound is C₂₆H₅₀O₄ .[1][3][5][6] This formula represents the combination of a central C₁₀ dicarboxylic acid (sebacic acid) esterified with two C₈ alcohol (n-octanol) chains. This structure, featuring long, flexible aliphatic chains, is crucial to its physical state as a colorless, oily liquid and its function as a plasticizer.[4][7]

Molecular Weight Calculation

The molecular weight (MW) is a critical parameter for stoichiometric calculations in chemical synthesis and formulation development. Based on its chemical formula, the molecular weight of this compound is determined to be 426.67 g/mol .[3][8][9] The NIST WebBook provides a more precise value of 426.6728 g/mol .[1][6]

The calculation is based on the atomic weights of its constituent elements:

-

Carbon (C): 26 atoms × 12.011 u = 312.286 u

-

Hydrogen (H): 50 atoms × 1.008 u = 50.400 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

-

Total Molecular Weight: 312.286 + 50.400 + 63.996 = 426.682 u (or g/mol )[10]

This value is consistent across multiple authoritative sources.[5][11]

Density: A Temperature-Dependent Property

Density is a measure of mass per unit volume and is a fundamental specification for quality control, formulation calculations, and fluid dynamics modeling. For a liquid like this compound, density is significantly influenced by temperature.

Quantitative Density Data

The density of this compound is consistently reported to be approximately 0.912 g/mL at or near room temperature. The following table summarizes the reported values from various sources, highlighting the importance of specifying the temperature at which the measurement was taken.

| Density Value | Temperature | Source |

| 0.912 g/mL | Not Specified | Sigma-Aldrich[7], Parchem[8] |

| 0.9119 g/cm³ | 15 °C | CAS Common Chemistry[12] |

| 0.91 - 0.92 | 27 °C | Neuchem[13] |

| 0.910 - 0.916 | 27 °C | Indo-nippon Chemical Co. |

Note: 1 g/mL is equivalent to 1 g/cm³.

The slight variation in density values underscores the impact of temperature. As temperature increases, the kinetic energy of the molecules increases, leading to greater intermolecular distances and a corresponding decrease in density. This relationship is critical for applications where the substance will be used across a range of temperatures.

Experimental Protocol: Density Determination via Oscillating U-Tube

To ensure accuracy and reproducibility, a robust and self-validating protocol for density measurement is essential. The oscillating U-tube method, employed by modern digital density meters, offers high precision and is a standard in many research and quality control laboratories.

Principle of Operation

A U-shaped borosilicate glass tube is electromagnetically excited to oscillate at its characteristic frequency. This frequency is dependent on the mass of the tube. When the tube is filled with a sample, the total mass changes, which in turn alters the oscillation frequency. The instrument measures this change in frequency and relates it directly to the density of the sample.

Step-by-Step Methodology

Objective: To accurately determine the density of a this compound sample at a controlled temperature (e.g., 25.0 °C).

Materials:

-

Digital Density Meter (e.g., Anton Paar DMA series or similar)

-

This compound sample

-

High-purity deionized water (for calibration)

-

Dry, filtered air (for calibration)

-

Syringes for sample injection

-

Lint-free wipes and appropriate cleaning solvents (e.g., ethanol, acetone)

Protocol:

-

Instrument Power-Up and Stabilization:

-

Power on the density meter.

-

Allow the instrument's internal Peltier thermostat to stabilize at the target temperature (25.0 °C ± 0.01 °C). Causality: Temperature is the most significant variable affecting liquid density; precise control is non-negotiable for accurate results.

-

-

Calibration Check (Self-Validation):

-

Air Check: Ensure the measurement cell is clean and dry. Perform a measurement with dry air. The density should read at or near the density of air at the given temperature and pressure (~0.0012 g/cm³).

-

Water Check: Inject high-purity deionized water into the cell, ensuring no air bubbles are present. The density should be 0.997047 g/cm³ at 25.0 °C. Trustworthiness: This two-point check validates that the instrument is performing within specifications before measuring the sample. If the values deviate, a full calibration adjustment is required as per the manufacturer's instructions.

-

-

Sample Measurement:

-

Rinse the measurement cell with a small aliquot of the this compound sample to eliminate any residual cleaning solvent or water.

-

Carefully inject the this compound sample into the cell, avoiding the introduction of air bubbles. Causality: Bubbles represent a separate phase (gas) with a much lower density, and their presence will lead to erroneously low and unstable readings.

-

Allow the reading to stabilize. This indicates that the sample has reached thermal equilibrium with the cell.

-

Record the density reading.

-

-

Replicate Measurements:

-

Perform at least three independent measurements. To do this, clean the cell, dry it, and inject a fresh aliquot of the sample for each measurement.

-

Calculate the mean and standard deviation of the readings. A low standard deviation provides confidence in the result.

-

-

Cleaning:

-

Thoroughly clean the measurement cell with an appropriate solvent (e.g., ethanol) to remove the oily sample, followed by a final rinse with a volatile solvent like acetone to facilitate drying.

-

Visualization of Structure-Property Relationships

The molecular structure of this compound dictates its macroscopic physical properties. The following diagram illustrates this fundamental relationship.

Caption: Relationship between molecular components and physical properties of DOS.

References

-

Dioctyl sebacate . NIST WebBook. [Link]

-

Dioctyl sebacate . NIST WebBook (Condensed phase thermochemistry data). [Link]

-

This compound . P&S Chemicals. [Link]

-

Dioctyl sebacate . Wikipedia. [Link]

-

Safety Data Sheet: Dioctyl sebacate . Carl ROTH. [Link]

-

dioctyl sebacate, 2432-87-3 . The Good Scents Company. [Link]

-

Dioctyl decanedioate . CAS Common Chemistry. [Link]

-

Dioctyl sebacate . ECHA CHEM. [Link]

Sources

- 1. Dioctyl sebacate [webbook.nist.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. Dioctyl sebacate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 2432-87-3: Dioctyl decanedioate | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Dioctyl sebacate [webbook.nist.gov]

- 7. セバシン酸ジオクチル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. parchem.com [parchem.com]

- 9. SEBACIC ACID DI-N-OCTYL ESTER | 2432-87-3 [chemicalbook.com]

- 10. Dioctyl sebacate - Wikipedia [en.wikipedia.org]

- 11. dioctyl sebacate, 2432-87-3 [thegoodscentscompany.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. neuchem.com [neuchem.com]

Solubility of Di-n-octyl sebacate in organic solvents

An In-Depth Technical Guide to the Solubility of Di-n-octyl Sebacate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (DOS), a widely used plasticizer and emollient. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, presents its known solubility profile, and offers a robust experimental protocol for quantitative determination.

This compound is the diester of decanedioic acid (sebacic acid) and n-octanol. It is a colorless to light-yellow, oily liquid known for its excellent low-temperature flexibility, high plasticizing efficiency, and low volatility.[1] These properties make it a valuable component in a variety of applications, including as a plasticizer for PVC and other polymers, a lubricant in metal drawing, and an emollient or film-forming agent in cosmetic and pharmaceutical formulations.[1][2] In the pharmaceutical field, its function as an excipient can be critical for enhancing the stability and bioavailability of drug products.[3]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₀O₄ | [4] |

| Molecular Weight | 426.67 g/mol | [5] |

| Appearance | Colorless, oily liquid | [1] |

| Density | ~0.916 g/cm³ at 20°C | [6] |

| Boiling Point | 442.0 °C at 760 mmHg | [5] |

| Melting Point | -55 °C | [1] |

| Water Solubility | Practically insoluble | [1] |

It is important to distinguish this compound from its branched-chain isomer, bis(2-ethylhexyl) sebacate (DEHS, CAS: 122-62-3), with which it is often confused. While their properties are similar, the linear alkyl chains of this compound can influence its intermolecular interactions and, consequently, its solubility profile.

Theoretical Principles of Solubility

The solubility of a substance is dictated by the intermolecular forces between the solute (DOS) and the solvent. The guiding principle is "like dissolves like," which implies that substances with similar polarity and intermolecular force characteristics are more likely to be miscible.[7]

Molecular Structure and Polarity: this compound is a large, predominantly non-polar molecule. Its structure consists of a central, moderately polar ester region (-COO-) flanked by two long, non-polar octyl (-C₈H₁₇) chains. These long hydrocarbon chains are the dominant feature, giving the molecule its oily character and low polarity.

-

Van der Waals Forces: The primary intermolecular forces at play for DOS are London dispersion forces, a type of van der Waals force that increases with molecular size and surface area.

-

Dipole-Dipole Interactions: The two ester groups introduce polar C=O and C-O bonds, allowing for weak dipole-dipole interactions. However, these are largely shielded by the bulky alkyl chains.

-

Hydrogen Bonding: DOS can act as a hydrogen bond acceptor at its ester oxygen atoms but cannot act as a hydrogen bond donor.

Therefore, DOS will dissolve best in solvents that can establish favorable van der Waals interactions with its long alkyl chains. Solvents that are highly polar and rely on strong hydrogen bonding networks (like water) are poor solvents for DOS because the energy cost of disrupting the solvent's network is not compensated by favorable solute-solvent interactions.

Diagram: The "Like Dissolves Like" Principle for this compound

Caption: A diagram illustrating the dissolution mechanism of this compound.

Solubility Profile of this compound

Table of Solubility in Common Organic Solvents:

| Solvent Class | Example Solvent | Polarity Index | Expected Solubility | Rationale |

| Hydrocarbons | Hexane, Toluene | 0.1, 2.4 | Freely Soluble / Miscible | Non-polar solvents that readily interact with the octyl chains via van der Waals forces.[1] |

| Chlorinated | Dichloromethane | 3.1 | Freely Soluble / Miscible | Moderately polar solvent capable of dissolving both polar and non-polar compounds.[1] |

| Ethers | Diethyl Ether | 2.8 | Freely Soluble / Miscible | Acts as a good solvent for large, low-polarity molecules.[1] |

| Ketones | Acetone | 5.1 | Soluble | Aprotic polar solvent; its carbonyl group can interact with the ester part of DOS.[1] |

| Esters | Ethyl Acetate | 4.4 | Soluble | "Like dissolves like" principle applies strongly due to similar functional groups.[1] |

| Alcohols | Ethanol, Methanol | 4.3, 5.1 | Soluble to Sparingly Soluble | The polarity and hydrogen-bonding nature of short-chain alcohols may limit miscibility compared to non-polar solvents. Solubility likely decreases as the alcohol chain length decreases.[1] |

| Glycols | Propylene Glycol | High | Insoluble | High polarity and extensive hydrogen bonding make it a poor solvent for DOS.[1] |

| Water | Water | 10.2 | Practically Insoluble | Highly polar, strong hydrogen-bonding network excludes the non-polar DOS molecule.[1] |

Note: "Freely Soluble" or "Miscible" implies that DOS can likely dissolve in all proportions or to a very high concentration. "Soluble" indicates significant dissolution, while "Sparingly Soluble" suggests limited dissolution.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific data, researchers can employ a robust, self-validating protocol to determine the solubility of this compound in a solvent of interest. The following method is a synthesized "best-practice" approach based on the established shake-flask method, coupled with modern analytical quantification.[6]

Objective: To determine the equilibrium solubility of liquid this compound in an organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (purity >98%)

-

Solvent of interest (HPLC or analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge capable of holding the vials/tubes

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials for analysis

-

Quantification instrument: Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).

Protocol Workflow Diagram

Caption: Experimental workflow for the quantitative determination of DOS solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

To a series of glass vials (in triplicate for statistical validity), add a known volume of the chosen solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial. "Excess" means adding enough DOS so that a separate, undissolved phase is clearly visible after equilibration. For a liquid solute, this might be approximately 10-20% of the solvent volume.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration (Causality: This step is critical to ensure the solvent is fully saturated with the solute, reaching thermodynamic equilibrium. Insufficient time leads to an underestimation of solubility):

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a prolonged period, typically 24 to 48 hours. The duration should be sufficient to ensure equilibrium is reached; a preliminary time-course study can validate the minimum required time.

-

-

Phase Separation (Causality: Physical separation of the undissolved solute is mandatory before analysis. Centrifugation is superior to simple settling for an oily liquid, as it helps break any fine emulsions and ensures a clear supernatant):

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow coarse separation.

-

Transfer the vials to a centrifuge. Spin at a moderate to high speed (e.g., 3000 rpm for 15 minutes) to force the separation of the undissolved DOS phase.

-

-

Sample Collection and Filtration (Trustworthiness: This step ensures that only the truly dissolved solute is analyzed. The use of a chemical-resistant PTFE filter prevents contamination from the filter material and removes any microscopic, non-dissolved droplets):

-

Carefully draw the clear supernatant (the solvent saturated with DOS) into a syringe, avoiding any disturbance of the separated DOS layer at the bottom.

-

Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the solution into a clean, tared vial. This filtered sample is your saturated stock solution.

-

-

Quantification by Analysis (e.g., GC-MS):

-

Calibration: Prepare a set of calibration standards by accurately dissolving known masses of DOS in the pure solvent to create a series of solutions with concentrations spanning the expected solubility range.

-

Sample Preparation: Perform a precise, gravimetric dilution of the filtered saturated stock solution to bring its concentration into the linear range of the calibration curve.

-

Analysis: Analyze the calibration standards and the diluted sample(s) using a validated GC-MS or HPLC method.[8] The analytical instrument will provide a response (e.g., peak area) proportional to the concentration.

-

Calculation: Plot the response of the standards against their concentrations to generate a calibration curve. Use the equation of the line from this curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor.

-

-

Reporting Results:

-

Express the final solubility as mass per volume (e.g., mg/mL or g/100 mL) or molarity (mol/L) at the specified temperature.

-

Report the mean and standard deviation of the triplicate measurements.

-

Conclusion

This compound is a predominantly non-polar diester whose solubility is governed by the "like dissolves like" principle. It is freely soluble or miscible with non-polar organic solvents such as hydrocarbons and ethers, and shows good solubility in moderately polar solvents like ketones and esters. It is practically insoluble in highly polar, hydrogen-bonding solvents like water and glycols. While specific quantitative solubility data is scarce in the literature, this guide provides a robust, first-principles-based framework and a detailed experimental protocol for its determination. This enables researchers in pharmaceutical development and materials science to generate the precise data needed to support formulation, processing, and quality control activities.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Retrieved from [Link]

-

Dioctyl sebacate . ChemBK. (2024-04-10). Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . (2003-09-24). National Institute of Environmental Health Sciences. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? . (2025-02-11). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Hansen Solubility Parameters . (n.d.). Retrieved from [Link]

-

Synthesis of Dioctyl Sebacate From Sebacic Acid and 2-Ethylhexyl Alcohol . (n.d.). Scribd. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE for solubility testing . (2021-02-15). European Union Reference Laboratory for alternatives to animal testing. Retrieved from [Link]

-

Dibutyl Sebacate . (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]

-

The influence of organic diluents and solvents on the stability of PVC plastisol water dispersions . (n.d.). Retrieved from [Link]

- Separation and analysis method of plasticizer contained in polyvinyl chloride. (n.d.). Google Patents.

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . (n.d.). Accu Dyne Test. Retrieved from [Link]

-

Development and validation of a new analytical method for the determination of plasticizers in bee pollen . (2024-08-14). ScienceDirect. Retrieved from [Link]

-

Dioctyl sebacate . (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Determination of plasticizers commonly used in pharmaceutical dosage forms by high performance liquid chromatography . (n.d.). Semantic Scholar. Retrieved from [Link]

-

Dioctyl decanedioate . (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]

-

Analytical Methods for the Determination of Plasticizers in Food and Beverages . (2025-08-10). ResearchGate. Retrieved from [Link]

-

Dioctyl decanedioate . (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicological Data and Safety of Di-n-octyl Sebacate

Introduction

Di-n-octyl sebacate (DOS), a diester of sebacic acid and n-octanol, is a versatile chemical intermediate and plasticizer utilized in a variety of industrial applications, including as a component in lubricants, plastics, and coatings. As its use is widespread, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, manufacturing personnel, and end-users. This technical guide provides a comprehensive overview of the available toxicological data for this compound, offering field-proven insights into its safety assessment. The methodologies for key toxicological studies are detailed, underpinned by internationally recognized guidelines, to provide a framework for the rigorous evaluation of this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is critical for predicting its toxicokinetic behavior—absorption, distribution, metabolism, and excretion (ADME).

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2432-87-3 |

| Molecular Formula | C26H50O4 |

| Molecular Weight | 426.68 g/mol |

| Physical State | Liquid |

| Log Kow (Octanol-Water Partition Coefficient) | 10.08 |

The high Log Kow value suggests a lipophilic nature, indicating a potential for bioaccumulation and absorption through lipid-rich biological membranes.

Toxicological Profile

The safety of this compound has been evaluated across a range of toxicological endpoints. The following sections detail the findings from acute toxicity, irritation and sensitization, repeated dose toxicity, genotoxicity, and reproductive and developmental toxicity studies.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. For this compound, the data consistently indicate a low order of acute toxicity via the oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | >4,560 mg/kg | Not Classified |

| LD50 | Rabbit | Dermal | 15,029 mg/kg | Not Classified |

These high LD50 values signify that a large dose of this compound is required to cause mortality in test animals, supporting its low acute toxicity profile.

Skin and Eye Irritation

The potential of a substance to cause local irritation upon contact with the skin and eyes is a critical component of its safety assessment. Studies on this compound have demonstrated a minimal to non-irritating potential.

In a study conducted on rabbits, a single 4-hour, semi-occluded application of this compound to the skin resulted in very slight erythema, which resolved within 72 hours.[1] Another study reported no dermal irritation or corrosion in rabbits after a 4-hour application.[2] The primary irritation index has been reported as 0.0, leading to a classification of non-irritating.

Similarly, eye irritation studies in rabbits have shown that this compound is not an eye irritant.[3]

Skin Sensitization

Repeated Dose Toxicity

Subchronic toxicity studies provide insights into the adverse effects of repeated exposure to a substance over a longer period. A 13-week study in rats with the related compound, di-n-octyl phthalate (DNOP), showed mild histological changes in the thyroid and liver at the highest dose of 5000 ppm.[5] The no-observed-effect-level (NOEL) for DNOP in this study was determined to be 500 ppm, equivalent to 36.8 mg/kg body weight/day.[5]

Genotoxicity

Genotoxicity assays are designed to detect the potential of a substance to cause damage to genetic material. Based on available safety data sheets, this compound is not classified as a germ cell mutagen.[4] However, a comprehensive assessment would typically involve a battery of in vitro and in vivo tests.

Carcinogenicity

Long-term carcinogenicity studies are crucial for substances with widespread and prolonged human exposure. Currently, this compound is not classified as a carcinogen.[4]

Reproductive and Developmental Toxicity

The potential for a substance to interfere with reproductive function and fetal development is a key consideration in its safety profile. A study on a related compound, di-n-octyl phthalate (DNOP), in Sprague-Dawley rats did not show adverse effects on maternal body weight gain, post-implantation loss, or fetal body weight.[6] However, an increase in rudimentary lumbar ribs was observed at all dose levels, leading to a lowest-observed-adverse-effect level (LOAEL) for developmental toxicity of 0.25 g/kg/day.[6] The anogenital distance in male fetuses was not affected by DNOP.[6] Based on available data, this compound is not classified as a reproductive toxicant.[4]

Experimental Protocols: A Methodological Deep Dive

To ensure the scientific integrity and reproducibility of toxicological data, standardized and validated test protocols are essential. The following sections provide detailed methodologies for key toxicological assays, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The causality behind this experimental choice is to determine the intrinsic toxicity of a substance after a single oral administration, providing a basis for classification and labeling and for dose selection in longer-term studies.

Experimental Workflow for Acute Oral Toxicity (OECD 420)

Caption: Workflow for OECD 420 Acute Oral Toxicity Study.

Methodology:

-

Animal Selection and Husbandry: Healthy, young adult Sprague-Dawley rats (8-12 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard diet and water ad libitum.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Dose Preparation: this compound is prepared in an appropriate vehicle (e.g., corn oil) to the desired concentrations.

-

Sighting Study: A sighting study is performed to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and the outcome determines the dose for the next animal.

-

Main Study: Groups of at least 5 female rats are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

-

Dose Administration: The test substance is administered as a single dose by oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The number of animals that die or show signs of toxicity at each dose level is recorded to determine the appropriate hazard classification.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is selected to evaluate the potential of a substance to cause local, reversible or irreversible, inflammatory changes to the skin at the site of application.

Experimental Workflow for Dermal Irritation (OECD 404)

Caption: Workflow for OECD 404 Dermal Irritation Study.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

-

Application of the Test Substance: An amount of 0.5 g of this compound is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is 4 hours.

-

Observation of Skin Reactions: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to the Draize scale.

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and reversibility of the skin reactions.

Mechanism of Action and Toxicokinetics

The toxicological effects of sebacate esters are generally considered to be of a low order. Upon ingestion, these esters are likely to undergo hydrolysis by esterases in the gastrointestinal tract and liver, breaking down into sebacic acid and the corresponding alcohol (n-octanol in this case). Sebacic acid is a naturally occurring dicarboxylic acid that can be metabolized through the beta-oxidation pathway. The resulting metabolites can then enter the citric acid cycle for energy production.[7] The high lipophilicity of this compound suggests that it could be absorbed through the skin, although the rate of absorption is expected to be low.

Regulatory Status and Safety Assessment

This compound is listed in the FDA's inventory of food contact substances.[8] Based on the available toxicological data, this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The overall safety assessment indicates a low potential for adverse health effects under normal conditions of use.

Conclusion

The comprehensive toxicological data for this compound indicates a low level of toxicity across various endpoints, including acute oral and dermal toxicity, skin and eye irritation, and sensitization. While data for some endpoints, such as chronic toxicity and a complete reproductive and developmental toxicity profile, are not fully elucidated for this compound itself, studies on related compounds provide valuable context and suggest a low potential for significant adverse effects. The established OECD guidelines provide a robust framework for any further testing that may be required for specific regulatory purposes. For professionals in research, drug development, and manufacturing, this guide serves as a critical resource for understanding the safety profile of this compound and for implementing appropriate handling and safety protocols.

References

-

Bae Eun-jin/B.S. Final Report - Regulations.gov. Available from: [Link]

-

Acute dermal irritation in the rabbit - Daikin Chemicals. Available from: [Link]

-

International Research and Development Corporation - ChemView. Available from: [Link]

- Poon R, Lecavalier P, Chu I, et al. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat. Food and Chemical Toxicology. 1997;35(2):225-239. doi:10.1016/s0278-6915(96)00064-6

-

Environmental Analysis Health and Toxicology. Eye irritation/corrosion test. Available from: [Link]

- OECD. Test No.

-

CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Sebacate (DBS)”1 June 2019. Available from: [Link]

-

CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di (2-ethylhexyl) Sebacate (DEHS) and Dioctyl Sebacate (DOS)”. Available from: [Link]

- Kimber I, Dearman RJ. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals. Methods in Molecular Biology. 2010;598:235-248. doi:10.1007/978-1-60761-401-2_15

- Kimber I, Dearman RJ. The local lymph node assay and skin sensitization testing. Methods in Molecular Biology. 2004;288:137-146. doi:10.1385/1-59259-813-2:137

- Lee MS, Kim Y, Kim D, et al. Local lymph node assay: 5-bromo-d-deoxyuridine-ELISA method for comparative study in assessing chemical potencies and skin sensitization in BALB/c and CBA/J strains. Journal of Pharmacological and Toxicological Methods. 2016;81:282-289. doi:10.1016/j.vascn.2016.06.002

- Gopinath C, Meyer O. Investigation of acute dermal irritation/corrosion, acute inhalation toxicity and cytotoxicity tests for Nanobiocide®. Nanomedicine Research Journal. 2016;1(2):77-83.

- ECETOC. Eye Irritation: Reference Chemicals Data Bank. Technical Report No. 48. Brussels, Belgium: European Centre for Ecotoxicology and Toxicology of Chemicals; 1992.

-

Rabbit Skin Irritation Study. Scribd. Available from: [Link]

- OECD. Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Publishing; 2016.

- OECD. Test No.

-

Dioctyl decanedioate. PubChem. National Center for Biotechnology Information. Accessed January 6, 2026. [Link]

- Safety Data Sheet: Dioctyl sebac

-

OECD Guidelines for Oral Acute toxicity study. YouTube. Published May 8, 2020. Accessed January 6, 2026. [Link]

-

Acute toxicity studies-425. SlideShare. Published August 1, 2017. Accessed January 6, 2026. [Link]

- OECD. Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Publishing; 2016.

- Carru M, Cestelli A, Miele E, et al. Toxicity of disodium sebacate. Il Farmaco; edizione scientifica. 1982;37(10):659-667.

-

Sebacic acid - Registration Dossier - ECHA. European Chemicals Agency. Accessed January 6, 2026. [Link]

-

dioctyl sebacate - Inventory of Food Contact Substances Listed in 21 CFR - FDA. U.S. Food and Drug Administration. Accessed January 6, 2026. [Link]

- Al-Azzawi WK, Al-Azzawi AM. Biodegradation and cellular toxicity studies of the poly(ethylene glycol)-sebacic acid polymers.

- A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. National Institutes of Health. Published online 2019.

-

Acute Toxicity - The Joint Research Centre - EU Science Hub. European Commission. Accessed January 6, 2026. [Link]

- Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents November 2003. U.S.

- From Safety Evaluation to Influencing Factors Analysis: A Comprehensive Investigation on Ocular Irritation of Baby Bath Products. MDPI. Published online 2023.